molecular formula C16H14BrNO3S B11685741 methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11685741
M. Wt: 380.3 g/mol
InChI Key: QMHBUWWBXMHXIV-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds.

    Amidation: The brominated benzothiophene is then reacted with 2-aminobenzoic acid derivatives to form the benzamido group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, benzothiophene derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme . This interaction disrupts the enzyme’s function, leading to downstream effects on cellular processes such as cell division and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of both the benzamido and ester functional groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for the development of new drugs and materials.

Biological Activity

Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant and antibacterial activities, and discusses relevant case studies and research findings.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including this compound. For instance, a study evaluated various thiophene derivatives using the ABTS radical cation assay. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. Specifically, one derivative showed a 62% inhibition rate, suggesting a strong capacity to scavenge free radicals .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated against various bacterial strains. In comparative studies, it was found that derivatives containing the thiophene ring exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to this compound demonstrated inhibition rates ranging from 40% to 86.9% against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study 1: Antioxidant Evaluation

A detailed study involving various thiophene derivatives assessed their antioxidant capabilities using DFT (Density Functional Theory) calculations alongside experimental assays. The findings revealed that specific modifications to the thiophene structure significantly enhanced antioxidant activity. For instance, the introduction of methoxy groups improved the radical scavenging ability of compounds .

Case Study 2: Antibacterial Screening

Another significant investigation focused on the antibacterial efficacy of this compound against common bacterial strains. The study utilized a disk diffusion method to measure the inhibition zones. Results indicated that compounds with specific substituents on the thiophene ring had enhanced antibacterial properties compared to standard antibiotics like ampicillin .

Research Findings Summary

Activity Compound Inhibition Rate (%) Bacterial Strain
AntioxidantMethyl 2-{[(2-bromophenyl)carbonyl]...62.0ABTS radical cation assay
AntibacterialDerivative similar to methyl...86.9Pseudomonas aeruginosa
AntibacterialDerivative similar to methyl...83.3Staphylococcus aureus
AntibacterialDerivative similar to methyl...78.3Bacillus subtilis

Properties

Molecular Formula

C16H14BrNO3S

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H14BrNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)

InChI Key

QMHBUWWBXMHXIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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